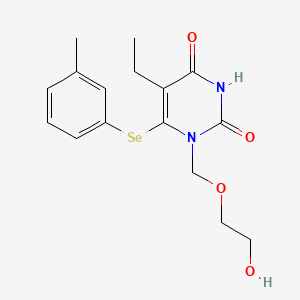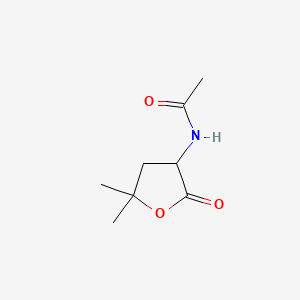
N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide: is an organic compound with the molecular formula C8H13NO3 It is a derivative of acetamide, featuring a tetrahydrofuran ring substituted with dimethyl and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the acetamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)picolinamide
- N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-2,3-pyridinedicarbimide
Uniqueness: N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
77694-19-0 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-6-4-8(2,3)12-7(6)11/h6H,4H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
NSXTZDOOQAJEOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
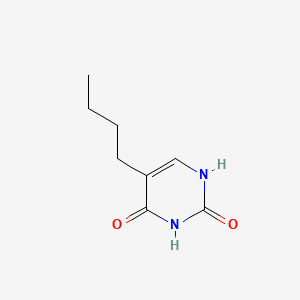
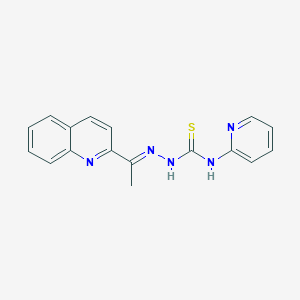
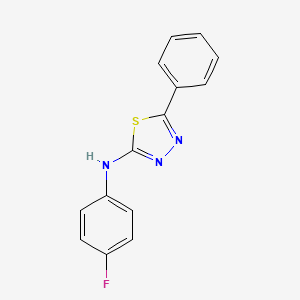

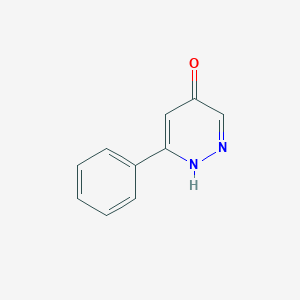
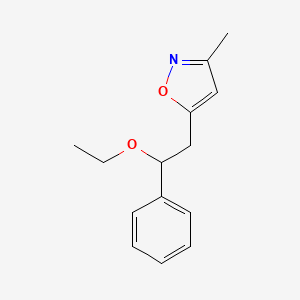

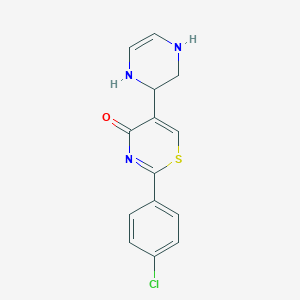


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
